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Compound of Interest

Compound Name: 1-Phenylpiperidin-4-ol

Cat. No.: B039638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the chemical structure of 1-
Phenylpiperidin-4-ol using two-dimensional (2D) Nuclear Magnetic Resonance (NMR)

techniques. While alternative methods such as X-ray crystallography can provide definitive

structural information, 2D NMR offers a powerful and non-destructive approach to elucidate the

molecular structure in solution, which is often more relevant to biological systems. This

document outlines the experimental protocols and presents a detailed analysis of the expected

data from COSY, HSQC, and HMBC experiments.

Note: While the 1D NMR data presented is based on reported values, a specific peer-reviewed

publication detailing the complete 2D NMR analysis of 1-Phenylpiperidin-4-ol could not be

located. Therefore, the COSY, HSQC, and HMBC correlation data presented in this guide are

hypothetical and serve as an illustrative example of the structural validation process.

Structural Overview
1-Phenylpiperidin-4-ol is a heterocyclic compound with a phenyl group attached to the

nitrogen of a piperidine ring, and a hydroxyl group at the 4-position. The structural validation via

2D NMR relies on confirming the connectivity of the protons and carbons within this framework.

Table 1: 1H and 13C NMR Chemical Shift Assignments for 1-Phenylpiperidin-4-ol
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Atom Number 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)

1 - 151.2

2, 6 (axial) ~2.80 (dt) 49.5

2, 6 (equatorial) ~3.80 (dt) 49.5

3, 5 (axial) ~1.70 (m) 34.0

3, 5 (equatorial) ~2.05 (m) 34.0

4 ~3.90 (tt) 67.0

4-OH Variable -

1' - 151.2

2', 6' ~6.95 (d) 116.5

3', 5' ~7.25 (t) 129.0

4' ~6.85 (t) 119.5

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

2D NMR Techniques for Structural Validation
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or

three bonds. This is crucial for establishing the connectivity of the piperidine ring protons.

Table 2: Predicted 1H-1H COSY Correlations for 1-Phenylpiperidin-4-ol
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Proton (δ, ppm)
Correlating Proton(s) (δ,
ppm)

Interpretation

~3.80 (H-2/6 eq)
~2.80 (H-2/6 ax), ~2.05 (H-3/5

eq)

Equatorial protons at C2/C6

are coupled to their geminal

axial protons and the adjacent

equatorial protons at C3/C5.

~2.80 (H-2/6 ax)
~3.80 (H-2/6 eq), ~1.70 (H-3/5

ax)

Axial protons at C2/C6 are

coupled to their geminal

equatorial protons and the

adjacent axial protons at

C3/C5.

~2.05 (H-3/5 eq)
~1.70 (H-3/5 ax), ~3.90 (H-4),

~3.80 (H-2/6 eq)

Equatorial protons at C3/C5

are coupled to their geminal

axial protons, the proton at C4,

and the equatorial protons at

C2/C6.

~1.70 (H-3/5 ax)
~2.05 (H-3/5 eq), ~3.90 (H-4),

~2.80 (H-2/6 ax)

Axial protons at C3/C5 are

coupled to their geminal

equatorial protons, the proton

at C4, and the axial protons at

C2/C6.

~3.90 (H-4)
~2.05 (H-3/5 eq), ~1.70 (H-3/5

ax)

The proton at C4 is coupled to

the adjacent protons at C3/C5.

~7.25 (H-3'/5') ~6.95 (H-2'/6'), ~6.85 (H-4')

Protons on the phenyl ring

show expected ortho and meta

couplings.

~6.95 (H-2'/6') ~7.25 (H-3'/5')

Protons on the phenyl ring

show expected ortho

couplings.

~6.85 (H-4') ~7.25 (H-3'/5')

Protons on the phenyl ring

show expected meta

couplings.
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HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment identifies direct one-bond correlations between protons and the carbons

they are attached to. This allows for the unambiguous assignment of the carbon signals.

Table 3: Predicted 1H-13C HSQC Correlations for 1-Phenylpiperidin-4-ol

1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Assignment

~3.80 / ~2.80 49.5 C2, C6

~2.05 / ~1.70 34.0 C3, C5

~3.90 67.0 C4

~6.95 116.5 C2', C6'

~7.25 129.0 C3', C5'

~6.85 119.5 C4'

HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three

bonds away. This is a key experiment for confirming the overall connectivity of the molecule,

especially the link between the phenyl group and the piperidine ring.

Table 4: Predicted 1H-13C HMBC Correlations for 1-Phenylpiperidin-4-ol
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Proton (δ, ppm)
Correlating Carbon(s) (δ,
ppm)

Interpretation (Key
Correlations)

~3.80 / ~2.80 (H-2/6)
49.5 (C6/2), 34.0 (C3/5), 151.2

(C1')

Confirms connectivity within

the piperidine ring and the

crucial link between the

piperidine (C2/C6) and the

phenyl ring (C1').

~2.05 / ~1.70 (H-3/5) 49.5 (C2/6), 67.0 (C4)
Confirms connectivity within

the piperidine ring.

~3.90 (H-4) 49.5 (C2, C6), 34.0 (C3, C5)
Confirms the position of the

hydroxyl group at C4.

~6.95 (H-2'/6')
129.0 (C3'/5'), 119.5 (C4'),

49.5 (C2/6)

Confirms connectivity within

the phenyl ring and the link to

the piperidine ring (C2/C6).

Experimental Protocols
The following are typical protocols for acquiring 2D NMR spectra for a small molecule like 1-
Phenylpiperidin-4-ol on a 400 or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 1-Phenylpiperidin-4-ol is dissolved in 0.6 mL

of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

COSY Experiment:

Pulse Program: Standard cosygpqf

Spectral Width (F1 and F2): 10-12 ppm

Number of Points (F2): 2048

Number of Increments (F1): 256-512

Number of Scans: 2-4
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Relaxation Delay: 1.5-2.0 s

HSQC Experiment:

Pulse Program: Standard hsqcedetgpsisp2.3

Spectral Width (F2 - 1H): 10-12 ppm

Spectral Width (F1 - 13C): 160-180 ppm

Number of Points (F2): 1024

Number of Increments (F1): 256

Number of Scans: 4-8

Relaxation Delay: 1.5 s

1JCH Coupling Constant: 145 Hz

HMBC Experiment:

Pulse Program: Standard hmbcgplpndqf

Spectral Width (F2 - 1H): 10-12 ppm

Spectral Width (F1 - 13C): 200-220 ppm

Number of Points (F2): 2048

Number of Increments (F1): 256-512

Number of Scans: 8-16

Relaxation Delay: 2.0 s

Long-range J-coupling Evolution Delay: Optimized for 8 Hz

Visualizing the Validation Process
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The following diagrams illustrate the workflow and logical connections in the 2D NMR structural

validation of 1-Phenylpiperidin-4-ol.
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To cite this document: BenchChem. [Validating the Structure of 1-Phenylpiperidin-4-ol: A 2D
NMR Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039638#validating-the-structure-of-1-phenylpiperidin-
4-ol-using-2d-nmr-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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